2-Benzyl-4-methylthiazole
Description
Properties
IUPAC Name |
2-benzyl-4-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-9-8-13-11(12-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSCSFCHAKAHDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299563 | |
| Record name | 4-Methyl-2-(phenylmethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7210-74-4 | |
| Record name | 4-Methyl-2-(phenylmethyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7210-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-(phenylmethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Benzyl-4-methylthiazole chemical structure and properties
An In-depth Technical Guide to the 2-Benzyl-4-methylthiazole Scaffold
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds. This technical guide provides a comprehensive exploration of the this compound scaffold, a promising heterocyclic framework for drug discovery. Due to the limited publicly available data on the parent compound, this guide synthesizes information by focusing on its well-characterized and synthetically accessible derivatives, primarily this compound-5-carboxylic acid and this compound-5-carbohydrazide. We will delve into the structural features, physicochemical properties, robust synthetic protocols, and analytical methodologies pertinent to this chemical family. Furthermore, we will examine the established and potential biological activities of these molecules, providing researchers, scientists, and drug development professionals with a foundational understanding and practical insights to leverage this scaffold in their research endeavors.
The this compound Scaffold: A Structural Overview
The Thiazole Ring: A Privileged Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a fundamental building block in the design of therapeutic agents. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous clinically approved drugs. Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2] The versatility of the thiazole ring allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties to optimize drug candidates.[3]
Structural Elucidation of this compound
The core structure of this compound consists of a central thiazole ring substituted with a benzyl group at the 2-position and a methyl group at the 4-position.
-
Thiazole Ring: The aromatic heterocycle that forms the core of the molecule.
-
2-Benzyl Group (-CH₂-Ph): This group provides a significant lipophilic character and potential for π-π stacking interactions with biological targets.
-
4-Methyl Group (-CH₃): A small alkyl substituent that can influence the molecule's steric profile and metabolic stability.
-
5-Position: This position is unsubstituted in the parent molecule but is a key site for functionalization, as seen in its common derivatives.
Key Derivatives and Their Significance
Research and commercial availability have centered on derivatives functionalized at the 5-position, which serve as valuable intermediates and potential active agents themselves.
-
This compound-5-carboxylic acid: The introduction of a carboxylic acid group provides a handle for further synthetic modifications, such as amide bond formation, and can serve as a key pharmacophoric feature for interacting with biological receptors.[4]
-
This compound-5-carbohydrazide: This derivative is a versatile synthetic intermediate, often used in the construction of more complex heterocyclic systems like pyrazoles and oxadiazoles, expanding the chemical space for drug discovery.[5]
Physicochemical and Spectroscopic Properties
The characterization of any novel compound relies on a thorough analysis of its physical and spectroscopic properties. This section details the known properties of key derivatives and provides an expert projection of the spectroscopic signature for the core scaffold.
Characterized Properties of Key Derivatives
The following table summarizes the reported physicochemical properties for the most common derivatives of this compound. This data is crucial for handling, storage, and downstream applications.
| Property | This compound-5-carboxylic acid | This compound-5-carbohydrazide |
| CAS Number | 876715-98-9[4] | Not explicitly listed, derivative of C12H13N3OS |
| Molecular Formula | C₁₂H₁₁NO₂S[4] | C₁₂H₁₃N₃OS[5] |
| Molecular Weight | 233.29 g/mol [4] | 247.32 g/mol [5] |
| Physical Form | Beige Solid | Solid[5] |
| Purity | ≥ 95% | Not specified |
| Storage Temperature | Room Temperature | Not specified |
Projected Spectroscopic Profile Analysis
While experimental spectra for the parent this compound are not published, its structure allows for a reliable prediction of its key spectroscopic features. This predictive analysis is an essential tool for chemists to confirm the identity of a synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Phenyl Ring): A multiplet integrating to 5 protons would be expected in the δ 7.2-7.4 ppm range, characteristic of a monosubstituted benzene ring.
-
Methylene Protons (-CH₂-): A sharp singlet integrating to 2 protons is predicted around δ 4.0-4.5 ppm. The deshielding is due to the adjacent aromatic thiazole and phenyl rings.
-
Thiazole Proton (H5): A singlet for the single proton on the thiazole ring would likely appear in the aromatic region, estimated around δ 6.9-7.2 ppm.
-
Methyl Protons (-CH₃): A singlet integrating to 3 protons, characteristic of the methyl group on the thiazole ring, would be expected in the upfield region, around δ 2.3-2.5 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Thiazole Carbons: Three distinct signals are expected for the thiazole ring carbons. The C2 carbon bearing the benzyl group would be highly deshielded (>165 ppm), the C4 carbon with the methyl group would be around 150 ppm, and the C5 carbon would be the most shielded of the ring carbons (~115-120 ppm).
-
Benzyl Group Carbons: One signal for the methylene carbon (~35-40 ppm) and four signals for the phenyl carbons (one quaternary, three CH) would be observed in the aromatic region (δ 125-140 ppm).
-
Methyl Carbon: A single signal in the upfield region (δ ~15-20 ppm) would correspond to the methyl group.
-
-
IR (Infrared) Spectroscopy:
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ would indicate the aromatic C-H bonds of the phenyl and thiazole rings.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ would correspond to the methyl and methylene groups.
-
C=N and C=C Stretching: Strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring vibrations within the thiazole and benzene moieties.
-
-
MS (Mass Spectrometry): The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of C₁₁H₁₁NS. A significant fragment would be the tropylium ion (C₇H₇⁺) at m/z = 91, resulting from the cleavage of the benzyl group, which is a classic fragmentation pattern for benzyl-containing compounds.
Synthesis and Reactivity
General Synthetic Strategy: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is the most classical and reliable method for constructing 2,4-disubstituted thiazole rings. This method involves the condensation reaction between a thioamide and an α-haloketone.
Expertise & Experience Insight: The choice of the Hantzsch synthesis is predicated on its robustness, high yields, and the ready availability of starting materials. For the synthesis of the this compound scaffold, the logical precursors would be phenylthioacetamide (providing the 2-benzyl portion) and 3-chloro-2-butanone (providing the 4-methyl and 5-H portion of the ring).
Detailed Experimental Protocol: Synthesis of a this compound Derivative
This protocol describes a representative synthesis adapted from general procedures for related thiazole compounds. It is designed to be a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
Objective: To synthesize a derivative of the this compound core.
Materials:
-
Phenylthioacetamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol (absolute)
-
Triethylamine (or a similar non-nucleophilic base)
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylthioacetamide (1.0 equivalent) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl 2-chloroacetoacetate (1.05 equivalents).
-
Initiation of Condensation: Gently heat the mixture to reflux (approximately 78 °C).
-
Causality Note: Heating provides the necessary activation energy for the initial nucleophilic attack of the thioamide sulfur onto the electrophilic carbon of the α-haloketone.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-6 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Redissolve the residue in ethyl acetate. d. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any HCl formed) and brine.
-
Trustworthiness Check: The bicarbonate wash is a critical step to ensure that no residual acid is carried forward, which could cause degradation during purification. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to obtain the pure thiazole derivative.
-
Characterization: Confirm the structure of the purified product using NMR, IR, and MS analysis, comparing the obtained data with the projected profiles (Section 2.2).
Chemical Reactivity and Derivatization
The this compound scaffold possesses several sites for further chemical modification:
-
The 5-Position: This is the most nucleophilic carbon on the thiazole ring and is susceptible to electrophilic substitution reactions (e.g., Vilsmeier-Haack formylation, halogenation), providing a gateway to derivatives like the 5-carboxylic acid.
-
The Benzyl Ring: The phenyl ring can undergo standard electrophilic aromatic substitution reactions, although the conditions must be chosen carefully to avoid side reactions with the thiazole ring.
-
The Methylene Bridge: The benzylic protons can be involved in radical reactions or deprotonation under strong basic conditions.
Visualization of Experimental Workflow
The following diagram illustrates a standard workflow for the synthesis, purification, and characterization of a this compound derivative, ensuring a logical and verifiable progression from starting materials to a fully characterized compound.
Caption: Synthesis to Characterization Workflow for Thiazole Derivatives.
Applications in Drug Discovery and Development
The Thiazole Scaffold in Anticancer Research
The thiazole moiety is a key component of several anticancer agents. Its ability to participate in hydrogen bonding and hydrophobic interactions makes it an effective scaffold for designing enzyme inhibitors and receptor antagonists. Specifically, substituted thiazoles have been investigated as inhibitors of kinases, tubulin polymerization, and other critical pathways in cancer progression.[7]
Potential Biological Activity of this compound Derivatives
While direct biological data on this compound is sparse, studies on structurally similar compounds provide compelling rationale for its investigation. A novel series of 2-arylalkylamino-4-amino-5-aroylthiazoles were synthesized and evaluated for their antiproliferative activity.[7] Among these, benzylamino derivatives showed significant activity, inducing apoptosis in cancer cell lines.[7] This suggests that the 2-benzylthiazole core could be a valuable starting point for developing new apoptosis-inducing anticancer agents. The combination of the rigid thiazole ring and the flexible, lipophilic benzyl group may allow for optimal binding to protein targets implicated in cell survival pathways.
Analytical Methodologies
Chromatographic Analysis: Reverse-Phase HPLC
A robust analytical method is essential for determining the purity of synthesized compounds and for pharmacokinetic studies. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for compounds like this compound.
Objective: To develop a reliable RP-HPLC method for purity analysis.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
Expertise Note: TFA is used as an ion-pairing agent to improve peak shape for the basic nitrogen atom in the thiazole ring.
-
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL. Dilute further with the mobile phase to a working concentration of ~50 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan).
-
Gradient Elution: Start with a high aqueous composition (e.g., 90% A) and ramp to a high organic composition (e.g., 95% B) over 15-20 minutes. This ensures the elution of both polar impurities and the lipophilic product.
-
-
Data Analysis: The purity of the sample is determined by integrating the area of all peaks in the chromatogram and calculating the area percentage of the main product peak. A successful method will show a sharp, symmetrical peak for the target compound with good resolution from any impurities.[8]
Safety and Handling
Hazard Assessment Based on Analogues
Safety data for the parent compound is unavailable. However, GHS information for closely related derivatives provides a strong basis for a cautious approach.
-
2-Benzyl-1,3-thiazole-4-carboxylic acid: Is reported to cause serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335). It is also considered harmful if swallowed (H302).[4][9]
-
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride: Also listed as causing serious eye and skin irritation.[10]
Based on this data, it is prudent to handle this compound and its derivatives as potentially hazardous materials.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with powders or volatile solutions.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.
References
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PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Benzyl-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Abdelgawad, M. A., et al. (2023). Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. PubMed Central. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-acetyl-4-methyl thiazole. Retrieved from [Link]
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PubChem. (n.d.). 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Morpholinyl)benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]
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Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Retrieved from [Link]
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Carta, A., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules. Retrieved from [Link]
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Yousaf, H., et al. (2020). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. Retrieved from [Link]
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Al-Ostath, A., et al. (2023). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (2019). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Retrieved from [Link]
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ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]
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Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry. Retrieved from [Link]
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ResearchGate. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
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Axxence Aromatic GmbH. (2023). Safety Data Sheet: NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE. Retrieved from [Link]
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Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Retrieved from [Link]
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Reva, I., & Lapinski, L. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Retrieved from [Link]
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Bilandžić, N., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Processes. Retrieved from [Link]
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University of Calgary. (n.d.). Spectra Problem #6 Solution. Retrieved from [Link]
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ResearchGate. (2021). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]
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El-Sayed, N. N. E., & El-Gohary, N. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link]
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Technical Monograph: Design, Synthesis, and Evaluation of 2-Benzyl-4-methylthiazole
Analog of CAS 15679-12-6 (2-Ethyl-4-methylthiazole)
Executive Summary
This technical guide outlines the synthesis, structural characterization, and functional evaluation of 2-Benzyl-4-methylthiazole , a structural analog of the established flavorant and bioactive scaffold 2-Ethyl-4-methylthiazole (CAS 15679-12-6) . While the parent compound is widely utilized for its nutty, green organoleptic profile in the flavor industry, the 2-benzyl analog represents a strategic "lipophilic excursion" in medicinal chemistry. This modification significantly alters the partition coefficient (LogP) and steric profile, making it a viable candidate for Structure-Activity Relationship (SAR) studies targeting antimicrobial and anticancer pathways.
Part 1: Compound Profile & Rationale
Structural Divergence and Pharmacophore Logic
The transition from a 2-ethyl to a 2-benzyl substituent introduces an aromatic moiety directly linked to the thiazole core via a methylene bridge. This alteration impacts the molecule's electronic distribution and hydrophobic interaction potential.
Table 1: Comparative Physicochemical Profile
| Feature | Parent: 2-Ethyl-4-methylthiazole | Analog: this compound |
| CAS | 15679-12-6 | Not widely listed (Analog) |
| Formula | C₆H₉NS | C₁₁H₁₁NS |
| MW | 127.21 g/mol | 189.28 g/mol |
| LogP (Est.) | ~2.1 | ~3.5 - 3.8 |
| Primary Utility | Flavor/Fragrance (Nutty, Roasted) | Medicinal Scaffold / High-Tenacity Flavor |
| Steric Bulk | Low (Alkyl chain) | High (Aromatic ring) |
| Interaction Type | Van der Waals |
Strategic Application
-
Medicinal Chemistry: The benzyl group enhances membrane permeability and provides an anchor point for hydrophobic pockets in protein targets (e.g., kinases or bacterial DNA gyrase B), a common feature in thiazole-based drugs like Dasatinib or Abafungin.
-
Flavor Chemistry: The analog is expected to possess a higher boiling point and lower vapor pressure, acting as a "base note" with potentially deeper, balsamic, or honey-like nuances compared to the volatile parent.
Part 2: Chemical Synthesis (The Hantzsch Protocol)
The most robust route for synthesizing 2,4-disubstituted thiazoles is the Hantzsch Thiazole Synthesis . This condensation reaction between a thioamide and an
Retrosynthetic Analysis
-
Target: this compound[1]
-
Precursor A (Thioamide): 2-Phenylethanethioamide (Provides the N-C-S and Benzyl group).
-
Precursor B (
-Haloketone): Chloroacetone (Provides the C-C-O and Methyl group).
Experimental Protocol
Safety Note: Chloroacetone is a potent lachrymator. Perform all operations in a functioning fume hood. Thioamides can release H₂S; use gas scrubbers if scaling up.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve 2-phenylethanethioamide (10.0 mmol, 1.51 g) in Absolute Ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Ensure complete dissolution. If necessary, gently warm to 30°C.
-
-
Condensation:
-
Add Chloroacetone (11.0 mmol, 1.02 g, 0.88 mL) dropwise over 10 minutes at room temperature.
-
Mechanistic Insight: The sulfur atom of the thioamide performs a nucleophilic attack on the
-carbon of the chloroacetone, displacing chloride. -
Fit the flask with a reflux condenser.[2]
-
Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 4:1). The starting thioamide spot should disappear.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to ~5 mL.
-
Dilute with Water (20 mL). The solution will be acidic (pH < 2) due to HCl generation.
-
Neutralization: Slowly add saturated NaHCO₃ solution or 10% NaOH until pH ~8–9.
-
Observation: The product will separate as an oily layer or precipitate.
-
Extract with Dichloromethane (DCM) (3 x 15 mL).
-
Wash combined organic layers with Brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
-
Evaporate the DCM to yield the crude oil.
-
Purify via Flash Column Chromatography (Silica Gel 60).
-
Eluent Gradient: 0%
10% Ethyl Acetate in Hexane. -
Collect fractions containing the product (Rf ~0.5 in 10% EtOAc/Hexane).
-
Synthesis Workflow Diagram
Figure 1: Mechanistic pathway of the Hantzsch synthesis for the target analog.
Part 3: Structural Characterization[5]
Verification of the structure relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][4] The following data is predicted based on the specific substitution pattern.
Table 2: Expected Analytical Data
| Technique | Signal / Value | Assignment / Interpretation |
| ¹H-NMR (CDCl₃) | Methyl group at C4 position. | |
| Methylene bridge (-CH₂-) connecting Phenyl and Thiazole C2. | ||
| Thiazole C5-H . Characteristic singlet for 4-substituted thiazoles. | ||
| Phenyl aromatic protons (Benzyl group). | ||
| ¹³C-NMR | ~17 ppm | Methyl carbon. |
| ~38 ppm | Benzylic methylene carbon. | |
| ~115 ppm | Thiazole C5. | |
| ~153 ppm | Thiazole C4 (Quaternary). | |
| ~168 ppm | Thiazole C2 (Quaternary). | |
| MS (ESI+) | m/z 190.1 [M+H]⁺ | Protonated molecular ion. |
Part 4: Functional Evaluation & Logic
Structure-Activity Relationship (SAR) Logic
The this compound analog serves as a critical probe in drug discovery. By comparing its activity against the 2-ethyl parent and 2-phenyl analogs, researchers can determine the optimal steric length and lipophilicity for receptor binding.
Key Evaluation Pathways:
-
Antimicrobial Screening: Thiazoles disrupt bacterial cell wall synthesis or DNA gyrase. The benzyl tail increases penetration into the lipid bilayer of Gram-positive bacteria (e.g., S. aureus).
-
Antioxidant Capacity: The methylene bridge allows the phenyl ring to rotate, potentially stabilizing radical species via resonance better than a rigid biphenyl system.
Evaluation Workflow
Figure 2: SAR evaluation workflow linking physicochemical properties to biological assays.
References
-
Sigma-Aldrich. (n.d.).[1][5][6] 2-Ethyl-4-methylthiazole Product Sheet. Retrieved from
-
PubChem. (n.d.). 2-Ethyl-4-methylthiazole (Compound Summary). National Library of Medicine. Retrieved from
-
BenchChem. (2025). Hantzsch Thiazole Synthesis Protocols. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved from
-
Mishra, K., et al. (2017). Synthesis and Biological Activity of Novel 2,4-Disubstituted Thiazoles. ResearchGate. Retrieved from
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- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-ethyl-4-methyl thiazole, 15679-12-6 [thegoodscentscompany.com]
- 6. 2-Ethyl-4-methylthiazole = 98 , FG 15679-12-6 [sigmaaldrich.com]
Thiazole Ring Biological Activity in Benzyl Derivatives: A Technical Guide
Executive Summary
The fusion of the thiazole ring (1,3-thiazole) with benzyl moieties represents a privileged scaffold in modern medicinal chemistry. This guide analyzes the pharmacophoric synergy between the electron-rich, hydrogen-bonding capability of the thiazole core and the lipophilic,
Part 1: Molecular Architecture & SAR Logic
The biological efficacy of benzyl-thiazole derivatives is not accidental; it is a result of precise molecular recognition events.
The Thiazole-Benzyl Synergy
-
Thiazole Core: Acts as a bioisostere of the imidazole ring. The Nitrogen (N3) serves as a hydrogen bond acceptor, crucial for interacting with enzyme active sites (e.g., the hinge region of kinases). The Sulfur (S1) enhances lipophilicity and metabolic stability against oxidative degradation.
-
Benzyl Moiety: Provides the necessary hydrophobic bulk to penetrate cell membranes (modulating logP). Inside the binding pocket, the phenyl ring engages in
- T-shaped or parallel stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan).
Visualization: Pharmacophore Logic
The following diagram illustrates the Structural Activity Relationship (SAR) governing these derivatives.
Figure 1: SAR map detailing the functional roles of the thiazole-benzyl pharmacophore in receptor binding.
Part 2: Therapeutic Applications[1][2][3][4][5][6]
Anticancer Activity: EGFR Kinase Inhibition
Benzyl-thiazole hybrids have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) , a key driver in non-small cell lung cancer (NSCLC).
-
Mechanism: The thiazole nitrogen forms a hydrogen bond with Met769 in the ATP-binding pocket of EGFR. The benzyl ring occupies the hydrophobic back-pocket, mimicking the binding mode of Quinazoline-based drugs like Erlotinib [1].
-
Potency: Recent studies indicate IC50 values in the low nanomolar range (30–60 nM) for optimized derivatives.
Neuroprotection: AChE Inhibition
In Alzheimer’s disease pathology, inhibiting Acetylcholinesterase (AChE) increases acetylcholine levels.[1]
-
Mechanism: The benzyl moiety is critical here. It binds to the Peripheral Anionic Site (PAS) of AChE via
- stacking with Trp286 , while the thiazole core interacts with the catalytic triad [2]. -
Selectivity: 5-benzyl-1,3,4-thiadiazole derivatives show high selectivity for AChE over Butyrylcholinesterase (BuChE), reducing peripheral side effects.
Antimicrobial Activity
Schiff bases derived from 2-aminothiazole and benzaldehydes exhibit broad-spectrum activity.
-
Targets: DNA Gyrase (bacteria) and CYP51 (fungi).[2]
-
Efficacy: Electron-withdrawing groups (e.g., -NO2, -F) on the benzyl ring significantly enhance antimicrobial potency by increasing the acidity of the NH proton (if present) or altering the electronic density of the ring for better target engagement [3].
Part 3: Chemical Synthesis Protocol
The Hantzsch Thiazole Synthesis (Gold Standard)
The most robust method for synthesizing 2-benzylthiazole derivatives is the Hantzsch condensation . This reaction is self-validating: the formation of the thiazole ring is thermodynamically driven and typically results in a precipitate, making isolation straightforward.
Experimental Workflow
Reaction: Condensation of an
Step-by-Step Protocol:
-
Reagents:
-
Equimolar amounts (0.01 mol) of
-bromoacetophenone (Component A) and Benzylthioamide (Component B). -
Solvent: Absolute Ethanol (30 mL).
-
-
Procedure:
-
Dissolve Component B in ethanol in a round-bottom flask.
-
Add Component A dropwise with constant stirring to prevent localized overheating.
-
Reflux the mixture at 78°C for 4–6 hours.
-
Validation Point: Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). Disappearance of starting materials confirms reaction completion.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour onto crushed ice containing ammonium hydroxide (to neutralize HBr byproduct).
-
Filter the resulting solid precipitate.[3]
-
-
Purification:
-
Recrystallize from hot ethanol to yield pure crystals.
-
Visualization: Synthesis Pathway
Figure 2: Hantzsch synthesis workflow.[3] The dehydration step is usually spontaneous under reflux conditions.
Part 4: Biological Validation Protocols
To ensure data integrity, biological activity must be assessed using standardized, reproducible assays.
Cytotoxicity Assay (MTT Method)
Used to determine the IC50 of the derivatives against cancer cell lines (e.g., A549, MCF-7).
-
Principle: Reduction of yellow MTT tetrazolium salt to purple formazan by metabolically active cells.
-
Protocol:
-
Seeding: Plate
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100
M). Control: 0.1% DMSO (Vehicle). -
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Add 20
L MTT solution (5 mg/mL). Incubate 4h. -
Solubilization: Remove media, add 100
L DMSO to dissolve formazan crystals. -
Measurement: Read Absorbance at 570 nm using a microplate reader.
-
Enzyme Inhibition Assay (Ellman’s Method)
Used to quantify AChE inhibition.[4]
-
Principle: Thiocholine (produced by AChE hydrolysis of acetylthiocholine) reacts with DTNB to form a yellow anion (TNB).
-
Protocol:
-
Mix: 140
L Phosphate buffer (pH 8.0) + 20 L Enzyme (AChE) + 20 L Test Compound. -
Incubate: 15 minutes at 25°C.
-
Substrate: Add 10
L DTNB + 10 L Acetylthiocholine iodide. -
Read: Measure Absorbance at 412 nm immediately.
-
Visualization: Assay Logic
Figure 3: Parallel workflows for cytotoxicity and enzymatic inhibition assays.
References
-
Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking. Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole (Hantzsch Protocol). Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-Benzyl-4-methylthiazole: A Technical Guide for Researchers
Foreword: Understanding the Critical Role of Solubility in Drug Discovery
In the intricate world of pharmaceutical sciences and organic chemistry, the solubility of a compound is a cornerstone property that dictates its fate in both synthetic pathways and biological systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely academic; it is a critical determinant of a project's success. This guide is dedicated to elucidating the solubility characteristics of 2-Benzyl-4-methylthiazole, a heterocyclic compound of interest in medicinal chemistry. While direct, quantitative solubility data for this specific molecule remains sparse in publicly accessible literature, this paper will serve as an in-depth technical resource. We will navigate the principles of solubility, leverage data from analogous structures, and provide robust, field-proven methodologies for its empirical determination and theoretical prediction. Our approach is grounded in scientific integrity, aiming to empower researchers with the knowledge to confidently assess and manipulate the solubility of this compound in their respective applications.
Physicochemical Profile of this compound: A Predictive Overview
To understand the solubility of this compound, we must first dissect its molecular structure and infer its physicochemical properties. The molecule consists of a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen, substituted with a methyl group at the 4-position and a benzyl group at the 2-position.
Key Structural Features Influencing Solubility:
-
Thiazole Ring: The presence of nitrogen and sulfur heteroatoms introduces polarity and potential sites for hydrogen bonding, which can enhance solubility in polar solvents.
-
Benzyl Group: This bulky, non-polar aromatic group will significantly influence the molecule's interaction with non-polar, organic solvents. Its hydrophobic nature will likely limit solubility in aqueous media.
-
Methyl Group: A small alkyl group that contributes to the overall lipophilicity of the molecule.
Based on these features, we can anticipate that this compound will exhibit favorable solubility in a range of organic solvents, with the degree of solubility being a balance between the polar thiazole moiety and the non-polar benzyl and methyl substituents.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | Approx. 189.27 g/mol | Calculated from the molecular formula C11H11NS. |
| Polarity | Moderately polar to non-polar | The polar thiazole ring is counterbalanced by the large non-polar benzyl group. |
| logP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 2-4 | Reflects a greater preference for lipophilic environments over aqueous ones. |
| Hydrogen Bond Donors | 0 | There are no hydrogens attached to highly electronegative atoms. |
| Hydrogen Bond Acceptors | 1 (Nitrogen atom in the thiazole ring) | The nitrogen atom can accept a hydrogen bond from a protic solvent. |
The Principle of "Like Dissolves Like": A Guiding Tenet
The adage "like dissolves like" is a fundamental principle in predicting solubility.[3] It posits that a solute will dissolve best in a solvent that has a similar polarity. For this compound, this means its solubility will be dictated by the interplay of its polar and non-polar characteristics with those of the solvent.
Solvent Classification and Predicted Solubility:
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The presence of the large, non-polar benzyl group suggests that this compound will likely exhibit good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents possess a dipole moment but do not have hydrogen bond donating capabilities. They are expected to be effective solvents for this compound, capable of interacting with both the polar thiazole ring and the non-polar benzyl group.[4][5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The solubility in these solvents will be more limited. While the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, the overall lipophilicity of the molecule will likely hinder extensive dissolution in highly polar, protic solvents like water.[6] Alcohols such as methanol and ethanol are expected to be better solvents than water due to their lower polarity.[1]
Experimental Determination of Solubility: The Shake-Flask Method
Given the absence of readily available quantitative data, the most reliable approach to understanding the solubility of this compound is through empirical measurement. The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.[7][8][9]
Causality Behind the Shake-Flask Method
The core principle of this method is to establish a saturated solution of the compound at a specific temperature. By agitating an excess amount of the solid compound in the solvent for a prolonged period, equilibrium is reached between the dissolved and undissolved solute. Subsequent analysis of the clear, saturated supernatant provides a precise measure of the solubility. The extended agitation time is crucial to ensure that the system has reached a true thermodynamic equilibrium.[9]
Detailed Step-by-Step Protocol
-
Preparation: Accurately weigh an excess amount of this compound into a series of glass vials. The excess is critical to ensure that a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. For solvents where settling is slow, centrifugation can be employed.
-
Sampling: Carefully withdraw a known volume of the clear supernatant. It is imperative to avoid aspirating any solid particles. The use of a filter syringe is highly recommended.
-
Quantification: Analyze the concentration of this compound in the sampled supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its sensitivity and specificity.[10] A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.
-
Data Reporting: Express the solubility in standard units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
Self-Validating System
To ensure the trustworthiness of the results, the protocol should include self-validating checks. This can be achieved by:
-
Time to Equilibrium Study: Analyzing samples at different time points (e.g., 24, 48, and 72 hours). Consistent solubility values across the later time points indicate that equilibrium has been reached.[9]
-
Multiple Replicates: Performing the experiment in triplicate for each solvent provides statistical confidence in the obtained solubility value.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Theoretical Prediction of Solubility: A Computational Approach
In the absence of experimental data, computational models can provide valuable insights into the solubility of a compound. These models are particularly useful for initial screening and for understanding the underlying intermolecular interactions.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a powerful tool for predicting whether a material will dissolve in a given solvent.[11] The total Hansen parameter (δt) is composed of three components:
-
δd (Dispersion): Energy from atomic forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible. While the HSP for this compound is not published, it can be estimated using group contribution methods or computational software. By comparing the estimated HSP of this compound with the known HSP of various organic solvents, a qualitative prediction of solubility can be made.
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a more advanced quantum chemistry-based method for predicting thermodynamic properties, including solubility.[12][13][14] It calculates the chemical potential of a solute in a solvent based on the interaction energies of their molecular surfaces. This method can provide quantitative solubility predictions with a good degree of accuracy.[15]
Logical Relationship Diagram for Solubility Prediction
Caption: Theoretical approaches for predicting the solubility of this compound.
Practical Applications and Implications
A thorough understanding of the solubility of this compound is paramount for its successful application in various scientific endeavors:
-
Organic Synthesis: The choice of an appropriate solvent is critical for reaction efficiency, purification, and crystallization.[1] Knowing the solubility profile allows for the rational selection of solvents to achieve optimal yields and purity.
-
Drug Formulation: For a compound to be developed as a pharmaceutical, its solubility in various physiological and formulation-relevant media is a key consideration. Poor solubility can lead to low bioavailability and hinder therapeutic efficacy.
-
Analytical Method Development: The development of robust analytical methods, such as HPLC, requires the selection of a mobile phase in which the analyte is sufficiently soluble.
Conclusion and Future Directions
While direct quantitative solubility data for this compound is not extensively documented, this guide provides a comprehensive framework for researchers to approach its solubility characteristics. By understanding its physicochemical properties, applying the principle of "like dissolves like," and utilizing robust experimental and computational methods, scientists can effectively navigate the solubility landscape of this promising molecule. The detailed protocols and theoretical underpinnings presented herein are designed to be a self-validating system, ensuring that researchers can generate reliable and accurate solubility data. Future work should focus on the systematic experimental determination of the solubility of this compound in a wide range of organic solvents and the publication of this data to enrich the collective knowledge base of the scientific community.
References
-
Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. (2025). PubMed Central. [Link]
-
tropical thiazole 2-isopropyl-4-methylthiazole. The Good Scents Company. [Link]
-
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | C13H16ClNOS | CID 2833352. PubChem. [Link]
-
2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808. PubChem. [Link]
-
Solubility of Organic Compounds. (2023). LibreTexts. [Link]
-
Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. BioAssay Systems. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
-
Experimental and theoretical estimation of the Hansen solubility parameters of paramylon esters based on the degrees of substitution and chain lengths of their acyl groups. (2023). PubMed. [Link]
-
Prediction of Solubility with COSMO-RS. Zenodo. [Link]
-
Solubility test for Organic Compounds. University of Technology, Iraq. [Link]
-
2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132. PubChem. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
- Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
-
Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. [Link]
-
Properties — COSMO-RS 2021 documentation. SCM. [Link]
-
Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. ResearchGate. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder. [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. [Link]
-
1,3-Dioxolane-4-acetaldehyde, 2,2-dimethyl- α-(phenylmethoxy). Organic Syntheses. [Link]
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
2-acetyl-4-methyl thiazole, 7533-07-5. The Good Scents Company. [Link]
-
The experimental solubility and COSMO-RS predicted solubility in DES... ResearchGate. [Link]
-
natural 2-isopropyl-4-methylthiazole. Axxence Aromatic GmbH. [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]
-
COSMO-RS Solubility Screening and Coumarin Extraction from Pterocaulon polystachyum with Deep Eutectic Solvents. MDPI. [Link]
-
Solubility of Polymethyl Methacrylate in Organic Solvents. ResearchGate. [Link]
- Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
-
Hansen Solubility Parameters and QbD-Oriented HPLC Method Development and Validation for Dermatokinetic Study of a Miconazole-Loaded Cationic Nanoemulsion in Rat Model. ResearchGate. [Link]
-
Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]
-
10 - Safety Data Sheet. A&K Petrochem. [Link]
-
Solubility of Organic Compounds. Chemistry Steps. [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
-
2-iso Propyl 4 Methyl Thiazole 1% in DPG. PerfumersWorld. [Link]
-
Chemical Properties of 2-Propyl-4-methylthiazole (CAS 52414-87-6). Cheméo. [Link]
Sources
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- 2. tropical thiazole, 15679-13-7 [thegoodscentscompany.com]
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Methodological & Application
Application Note: High-Efficiency One-Pot Synthesis of 2-Benzyl-4-methylthiazole via Hantzsch Condensation
Executive Summary
This application note details a robust, scalable one-pot protocol for the synthesis of 2-Benzyl-4-methylthiazole , a privileged scaffold in medicinal chemistry found in various GPR52 agonists, antimicrobial agents, and anti-inflammatory drugs.
Unlike multi-step procedures that require the isolation of sensitive intermediates, this protocol utilizes the Hantzsch Thiazole Synthesis to construct the thiazole core in a single operational step from phenylthioacetamide and chloroacetone. The method prioritizes atom economy , operational safety (specifically regarding lachrymatory reagents), and reproducibility .
Key Advantages
-
One-Pot Efficiency: Direct cyclization without intermediate isolation.
-
High Yield Potential: Optimized solvent/temperature conditions to minimize tar formation.
-
Scalability: Protocol adaptable from milligram discovery scale to gram-scale process.
Scientific Background & Mechanism[1][2][3]
The Thiazole Pharmacophore
The thiazole ring is a critical structural motif in drug discovery, serving as a bioisostere for pyridine and contributing to
Mechanistic Pathway (Hantzsch Synthesis)
The reaction proceeds via the nucleophilic attack of the thioamide sulfur on the
Figure 1: Mechanistic pathway of the Hantzsch synthesis. The reaction is driven to completion by the thermodynamic stability of the aromatic thiazole ring.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Safety Note |
| Phenylthioacetamide | 1.0 | Precursor | Releases H₂S; use in fume hood. |
| Chloroacetone | 1.1 | Cyclizing Agent | EXTREME LACHRYMATOR . Handle only in hood. |
| Ethanol (Absolute) | Solvent | Solvent | Flammable. |
| NaHCO₃ (sat. aq.) | Excess | Workup Base | Neutralizes HCl salt. |
Detailed Workflow
Step 1: Preparation (Safety First)
-
Context: Chloroacetone is a potent tear gas agent. Ensure all glassware is prepared in a functioning fume hood. Have a neutralizing bath (dilute ammonia or NaOH) ready for contaminated glassware.
-
Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
Step 2: Solubilization
-
Charge the RBF with Phenylthioacetamide (1.0 equiv) .
-
Add Ethanol (approx. 5–10 mL per mmol of thioamide).
-
Note: Ethanol is preferred over methanol for its slightly higher boiling point (
), which accelerates the dehydration step.
-
-
Stir at room temperature until the thioamide is fully dissolved.
Step 3: Addition & Cyclization
-
Add Chloroacetone (1.1 equiv) dropwise to the stirring solution.
-
Observation: The solution may warm slightly. A color change (yellowing) is common.
-
-
Heat the reaction mixture to Reflux (
) . -
Maintain reflux for 3–5 hours .
-
Monitoring: Monitor by TLC (System: Hexane/EtOAc 4:1). The starting thioamide (
) should disappear, and a new, less polar spot ( ) should appear.
-
Step 4: Workup & Neutralization
-
Critical Mechanism: The reaction produces the thiazole as a hydrochloride salt . It must be neutralized to isolate the free base.
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to roughly 20% of the original volume.
-
Pour the residue into crushed ice/water (
). -
Slowly add saturated NaHCO₃ or 10% NH₄OH with stirring until pH
8–9.-
Observation: The product will separate as an oil or precipitate as a solid.
-
Step 5: Isolation & Purification
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (
). -
Drying: Wash combined organics with brine, dry over anhydrous
, and filter. -
Concentration: Evaporate the solvent to yield the crude product.
-
Purification:
-
If Solid: Recrystallize from Ethanol/Water or Hexane.
-
If Oil: Purify via silica gel column chromatography (Gradient: 0
20% EtOAc in Hexane).
-
Expected Results & Data Analysis
Physical Properties[7][8]
-
Appearance: Pale yellow oil or low-melting solid (depending on purity).
-
Yield: Typical isolated yields range from 65% to 85% .
Characterization Data (Simulated)
To validate the synthesis, look for these characteristic NMR signals:
| Nucleus | Signal ( | Multiplicity | Assignment |
| ¹H NMR | 2.30–2.45 | Singlet (3H) | Methyl group at C4 position |
| ¹H NMR | 4.20–4.35 | Singlet (2H) | Benzylic CH₂ bridging Phenyl & Thiazole |
| ¹H NMR | 6.80–6.90 | Singlet (1H) | Thiazole C5-H (Characteristic aromatic proton) |
| ¹H NMR | 7.20–7.40 | Multiplet (5H) | Phenyl aromatic protons |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield / Sticky Tar | Polymerization of chloroacetone or overheating.[1] | Ensure fresh chloroacetone is used. Do not overheat during concentration. |
| Starting Material Remains | Incomplete cyclization. | Extend reflux time; ensure ethanol is anhydrous to promote dehydration. |
| Product is Water Soluble | Product is still in salt form (HCl). | Ensure pH is basic (>8) during workup to liberate the lipophilic free base. |
Process Visualization
The following diagram illustrates the decision matrix for the workup procedure, ensuring high recovery regardless of the product's physical state.
Figure 2: Workup decision tree for maximizing recovery of this compound.
References
-
Hantzsch, A. (1887). "Ueber die Synthese des Thiazols (On the synthesis of thiazole)". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Joshi, K.C., et al. (2014). "Biological and medicinal significance of 2-aminothiazoles". Scholars Research Library, 6(5), 134-150.
-
BenchChem Protocols. "One-Pot Synthesis of 2-Substituted Benzothiazoles: Application Notes". BenchChem Application Notes.
-
PubChem Compound Summary. "2-Isopropyl-4-methylthiazole (Structural Analog Data)". National Center for Biotechnology Information.
-
Sigma-Aldrich. "Safety Data Sheet: Chloroacetone". Merck KGaA.
Sources
2-Benzyl-4-methylthiazole as an intermediate in drug discovery
Detailed Application Note & Protocol: 2-Benzyl-4-methylthiazole
Part 1: Executive Summary & Critical Identification
Critical Identity Verification (CAS Discrepancy Alert)
A frequent ambiguity exists in the nomenclature and CAS registry of methyl/phenyl substituted thiazoles. It is vital to distinguish between the two isomers to ensure experimental success.
| Feature | Target Molecule (Topic) | Common Isomer (Often Confused) |
| Chemical Name | This compound | 2-Methyl-4-phenylthiazole |
| Structure | Thiazole ring with a benzyl group at C2 and methyl at C4.[1] | Thiazole ring with a methyl group at C2 and phenyl at C4. |
| CAS Number | 7210-74-4 | 1826-16-0 |
| Precursors | Phenylthioacetamide + Chloroacetone | Thioacetamide + Phenacyl Bromide |
| Primary Use | GPR52 agonists, Xanthine Oxidase inhibitors | Flavoring agent, general building block |
Note: This guide focuses strictly on This compound (CAS 7210-74-4) as requested by the topic title. If your target is CAS 1826-16-0, please adjust the starting materials to Thioacetamide and 2-Bromoacetophenone.
Part 2: Chemical Profile & Strategic Value
This compound serves as a versatile "linker scaffold" in drug discovery. Its value lies in the C2-benzyl moiety, which provides a flexible hydrophobic handle often required for binding to deep hydrophobic pockets in GPCRs and enzymes, while the C5 position remains open for functionalization (e.g., formylation, halogenation) to extend the pharmacophore.
Key Physicochemical Properties
-
Molecular Formula: C₁₁H₁₁NS[2]
-
Molecular Weight: 189.28 g/mol [2]
-
Appearance: Pale yellow to amber oil (tends to darken on storage).
-
Solubility: Soluble in DCM, Ethanol, DMSO; sparingly soluble in water.
-
LogP (Predicted): ~3.2 (Lipophilic, good membrane permeability).
Part 3: Synthesis Protocol (Hantzsch Thiazole Synthesis)
The most robust route to this compound is the Hantzsch Thiazole Synthesis , involving the condensation of a thioamide with an
Reaction Scheme
The synthesis utilizes 2-phenylthioacetamide and chloroacetone . The reaction proceeds via nucleophilic attack of the sulfur on the
Caption: Hantzsch synthesis pathway for this compound. The sulfur atom of the thioamide attacks the alpha-carbon of chloroacetone, followed by ring closure.
Detailed Experimental Procedure
Reagents:
-
2-Phenylthioacetamide (1.0 equiv)
-
Chloroacetone (1.1 equiv) [Warning: Lachrymator, handle in fume hood]
-
Ethanol (Absolute, 10 mL/g of substrate)
-
Magnesium Sulfate (drying agent)
Step-by-Step Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[3]
-
Dissolution: Add 2-phenylthioacetamide (5.0 g, 33.1 mmol) to Ethanol (50 mL). Stir until fully dissolved.
-
Addition: Add chloroacetone (3.4 g, 2.9 mL, 36.4 mmol) dropwise over 5 minutes.
-
Note: The reaction is exothermic; observe for mild temperature rise.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours .
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting thioamide (
) should disappear, and a new less polar spot ( ) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to roughly 20% of the original volume.
-
Pour the residue into ice-water (100 mL) and neutralize with saturated NaHCO₃ solution until pH ~8. (This liberates the free base from the thiazolium HCl salt).
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
-
Purification:
-
Wash combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Flash Chromatography: Purify using a gradient of 0-20% EtOAc in Hexanes.
-
Yield Expectation: 75–85% as a pale yellow oil.
-
Part 4: Applications in Drug Discovery
This scaffold is not merely a passive linker; it is an active pharmacophore used to modulate potency and selectivity in several therapeutic areas.
GPR52 Agonists (Neuropsychiatric Disorders)
Recent studies (e.g., J. Med. Chem.) have identified the this compound moiety as a "privileged structure" for GPR52 , an orphan GPCR implicated in schizophrenia and Huntington's disease.
-
Mechanism: The benzyl group occupies a hydrophobic sub-pocket (Lipophilic Pocket 1), while the thiazole nitrogen can engage in H-bonding with Ser/Thr residues in the receptor active site.
-
Optimization: Substituents on the benzyl ring (e.g., -F, -OMe) fine-tune the metabolic stability and potency.
Xanthine Oxidase (XO) Inhibitors (Gout)
Derivatives functionalized at the C5 position (e.g., this compound-5-carboxylic acid) serve as non-purine XO inhibitors.[4]
-
SAR Insight: The 2-benzyl group mimics the lipophilic interactions of the natural substrate, while the C5-carboxylic acid interacts with the Molybdenum center of the enzyme.
Structural Activity Relationship (SAR) Map
Caption: SAR Map illustrating the functional roles of the C2, C4, and C5 positions in drug design.
Part 5: Analytical Validation
To ensure the integrity of the intermediate before proceeding to coupling steps, verify using the following parameters:
| Technique | Expected Signal / Observation |
| 1H NMR (CDCl₃) | |
| 13C NMR | Characteristic thiazole carbons at ~168 ppm (C2), ~152 ppm (C4), ~115 ppm (C5). Benzyl CH₂ at ~38 ppm. |
| LC-MS (ESI+) | [M+H]⁺ = 190.1 |
| TLC |
Part 6: References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[6] "Ueber die Synthese von Thiazolverbindungen." Berichte der deutschen chemischen Gesellschaft.
-
GPR52 Agonist Discovery: "Discovery of the First Potent and Orally Available Agonist of the Orphan G-Protein-Coupled Receptor 52." Journal of Medicinal Chemistry.
-
Xanthine Oxidase Inhibitors: "2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors." Archiv der Pharmazie.
-
CAS Registry Data: "this compound (CAS 7210-74-4) Entry." ChemicalBook.
-
General Thiazole Pharmacology: "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs." Molecules.
Sources
Synthesis of 2-benzyl-4-methylthiazole-5-carboxylic acid Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in drug discovery. The 2-benzyl-4-methylthiazole-5-carboxylic acid framework, in particular, offers a versatile platform for the development of novel therapeutic agents. The benzyl group at the 2-position can be readily modified to explore structure-activity relationships, while the carboxylic acid at the 5-position provides a convenient handle for the synthesis of a diverse range of derivatives, including esters and amides. Derivatives of the thiazole nucleus have shown a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive overview of the synthesis of this compound-5-carboxylic acid and its subsequent derivatization, offering detailed protocols and expert insights for researchers in drug development and organic synthesis.
Synthetic Strategy: A Three-Step Approach
The synthesis of this compound-5-carboxylic acid derivatives is typically achieved through a robust three-step sequence. This strategy begins with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by hydrolysis of the resulting ester to the carboxylic acid, and finally, derivatization of the carboxylic acid to afford a variety of amides.
Sources
Troubleshooting & Optimization
Preventing side reactions in 2-Benzyl-4-methylthiazole synthesis
Technical Support Center: 2-Benzyl-4-methylthiazole Synthesis
Topic: Preventing Side Reactions in Hantzsch Thiazole Synthesis Target Molecule: this compound (CAS: 85037-87-4, or derivative analogues) Primary Route: Hantzsch Condensation (2-Phenylthioacetamide + Chloroacetone)
Introduction: The Hantzsch Protocol
Welcome to the Technical Support Center. You are likely employing the Hantzsch thiazole synthesis, reacting 2-phenylthioacetamide with chloroacetone (or bromoacetone). While this reaction is generally robust, the specific electronics of the benzyl group and the lability of
-
Incomplete Dehydration: Stalling at the hydroxythiazoline intermediate.
-
Thioamide Oxidation: Formation of nitriles or disulfides.
-
Polymerization: "Tarry" degradation of the haloketone.
This guide addresses these issues with mechanistic root-cause analysis and validated troubleshooting protocols.
Module 1: Pre-Reaction & Reagent Integrity
Q: My reaction mixture turns black almost immediately upon adding chloroacetone. Is this normal?
A: No. Instant blackening indicates rapid polymerization of the
Root Cause: Chloroacetone is an aggressive lachrymator and electrophile. If stored improperly (light/heat), it self-condenses into dark, tarry polymers. Furthermore, if the reaction is exothermic and uncontrolled, the localized heat spikes trigger this polymerization before the thioamide can attack.
Troubleshooting Protocol:
-
Reagent Check: Verify the chloroacetone is clear to pale yellow. If it is dark brown/black, distill it under vacuum (carefully!) or purchase fresh stock.
-
Stabilization: Add a radical scavenger (e.g., small amount of hydroquinone) if storing the haloketone for extended periods.
-
Dosing Strategy: Do not add chloroacetone in one shot. Use a dropping funnel to add it dropwise to the thioamide solution at
to . This keeps the concentration of free electrophile low, favoring the bimolecular reaction with thioamide over unimolecular polymerization.
Q: I suspect my thioamide is degrading. How do I check?
A: 2-Phenylthioacetamide is prone to hydrolysis (releasing
Diagnostic:
-
Smell: A strong rotten egg smell (
) before the reaction starts indicates hydrolysis. -
TLC: Check against a standard. A spot with lower
usually indicates the amide (hydrolysis product), while a spot near the solvent front often indicates the nitrile (oxidative degradation).
Module 2: Reaction Control & Kinetics
Q: I see a major spot on TLC just below my product that won't convert. What is it?
A: This is almost certainly the 4-hydroxy-4-methyl-2-benzyl-thiazoline intermediate.
Mechanism: The Hantzsch synthesis proceeds in two steps:
-
S-Alkylation: Formation of an acyclic thioimidate salt.
-
Cyclization & Dehydration: The nitrogen attacks the ketone, forming a hydroxy-intermediate, which must then lose water to aromatize.
The Problem: The benzyl group at the 2-position provides steric bulk and electronic stabilization that can make the hydroxy-intermediate surprisingly stable, preventing the final dehydration step.
Corrective Action (The "Acid Kick"): If the reaction stalls:
-
Solvent Switch: Ensure you are using a protic solvent (Ethanol or Methanol). The proton transfer is crucial.
-
Force Dehydration: Add a catalytic amount of aqueous HCl or p-toluenesulfonic acid (pTSA) and reflux for an additional hour. The acid protonates the hydroxyl group, making it a better leaving group (
), driving aromatization.
Q: Can I use basic conditions to speed up the reaction?
A: Avoid strong bases. While bases can neutralize the acid byproduct, they promote:
-
Disulfide Formation: Oxidative dimerization of the thioamide.
-
N-Alkylation: Promoting the attack of the nitrogen on the haloketone instead of the sulfur, leading to acyclic byproducts that do not cyclize.
Module 3: Work-up & Purification
Q: My yield is low, and the product smells like the starting material. How do I remove unreacted thioamide?
A: Thioamides are notoriously difficult to separate by chromatography due to "streaking."
Purification Protocol:
-
Exploit Basicity: The thiazole product is a weak base.
-
Step A: Extract the reaction mixture with dilute HCl (1M). The thiazole will protonate and move to the aqueous layer. The neutral thioamide and tarry polymers will remain in the organic layer.
-
Step B: Wash the aqueous layer with Ethyl Acetate (removes non-basic impurities).
-
Step C: Basify the aqueous layer (pH 9-10) with NaOH or
. The thiazole will precipitate or oil out.[1] -
Step D: Extract back into organic solvent (DCM or EtAc).
-
-
Oxidative Wash (Risky but effective): If trace thioamide remains, wash the organic phase with dilute bleach (sodium hypochlorite). This converts thioamide to the water-soluble amide or nitrile, but test on a small scale first to ensure the thiazole ring is stable.
Summary of Impurity Profile
| Impurity Type | Chemical Identity | Origin | Prevention Strategy |
| Intermediate | 4-hydroxy-thiazoline | Incomplete dehydration | Reflux with cat. acid (pTSA/HCl). |
| Oxidative | 3,3'-Diphenyldisulfide | Thioamide oxidation | Degas solvents; inert atmosphere ( |
| Polymeric | Poly(chloroacetone) | Haloketone self-reaction | Slow addition at low temp; fresh reagents. |
| Regioisomer | N-alkylated thioamide | Nitrogen attack (vs Sulfur) | Avoid basic conditions during alkylation. |
Visualizing the Pathway
The following diagram illustrates the "Happy Path" to the target thiazole and the critical diversion points where side reactions occur.
Caption: Mechanistic flow of Hantzsch synthesis showing the critical dehydration step and diversion points for polymerization and oxidation.
References
-
Hantzsch Thiazole Synthesis Mechanism & Scope
- Source: Organic Chemistry Portal
-
URL:[Link]
-
Thiazole Synthesis via Hantzsch Condens
- Source: Chem Help Asap
-
URL:[Link]
-
Synthesis and Reactivity of Thiazole Deriv
- Source: N
-
URL:[Link]
Sources
Removing unreacted chloroacetone from thiazole reaction mixture
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for challenges encountered during the synthesis of thiazoles, with a specific focus on the removal of unreacted chloroacetone. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to provide not just protocols, but the rationale behind them to empower your research.
Frequently Asked Questions (FAQs)
Q1: I've completed a Hantzsch thiazole synthesis and suspect there's unreacted chloroacetone in my crude product. What are the initial indicators?
A1: Unreacted chloroacetone can manifest in several ways. A common indicator is a sharp, irritating, pungent odor in your crude product, as chloroacetone is a lachrymator.[1][2] In terms of analytical data, you might observe a characteristic singlet peak for the chloromethyl protons (Cl-CH2-) in the 1H NMR spectrum, typically around 3.0-4.5 ppm, which could overlap with other signals. On a Thin Layer Chromatography (TLC) plate, chloroacetone, being relatively polar, will likely have a different Rf value than your desired thiazole product.
Q2: Why is it crucial to remove unreacted chloroacetone from my final thiazole product?
A2: Complete removal of chloroacetone is critical for several reasons. Firstly, chloroacetone is toxic and an irritant, making the final product unsafe for biological assays or further in vivo studies.[1] Secondly, as a reactive α-haloketone, it can participate in subsequent reactions, leading to impurities in downstream applications.[3] For drug development professionals, residual reactive starting materials can have significant implications for the stability and safety profile of an active pharmaceutical ingredient (API).
Q3: What are the primary methods for removing unreacted chloroacetone from a thiazole reaction mixture?
A3: The choice of purification method depends on the physical properties of your specific thiazole derivative and the scale of your reaction. The most common and effective techniques are:
-
Aqueous Workup/Extraction: Exploiting the slight water solubility of chloroacetone.[1]
-
Recrystallization: Ideal for solid thiazole products with good solubility differences between the product and impurity in a given solvent system.[4]
-
Column Chromatography: A highly effective method for separating compounds with different polarities.[5]
-
Chemical Quenching: Involves reacting the chloroacetone with a reagent to form a more easily separable compound.
Troubleshooting Guides & Detailed Protocols
Issue 1: Persistent Chloroacetone Contamination After Initial Workup
You've performed a standard aqueous workup, but your NMR still shows the presence of chloroacetone.
Underlying Cause: Chloroacetone has a moderate solubility in water (approximately 10 g/100 mL at 20°C), meaning a simple water wash may not be sufficient for its complete removal, especially if it's present in significant quantities.[6]
Solutions & Protocols:
1. Enhanced Liquid-Liquid Extraction:
-
Principle: This method leverages the differential solubility of the thiazole product and chloroacetone between two immiscible liquid phases. Chloroform and diethyl ether are effective extracting solvents for chloroacetone from aqueous solutions.
-
Step-by-Step Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Wash the organic layer with a saturated sodium chloride solution (brine). This "salting out" effect decreases the solubility of organic compounds, including chloroacetone, in the aqueous phase, driving it into the organic layer for removal in subsequent steps.
-
Follow with several washes with deionized water to remove the bulk of the chloroacetone.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
-
2. Chemical Quenching with Sodium Bicarbonate:
-
Principle: Chloroacetone can be hydrolyzed under basic conditions. A mild base like sodium bicarbonate in an aqueous solution can be used to quench the unreacted chloroacetone, converting it to hydroxyacetone, which is more water-soluble and easier to remove.
-
Step-by-Step Protocol:
-
After the initial reaction, add a saturated solution of sodium bicarbonate to the reaction mixture and stir vigorously for 1-2 hours at room temperature.
-
Monitor the disappearance of the chloroacetone spot on TLC.
-
Proceed with a standard liquid-liquid extraction as described above.
-
Issue 2: Co-elution of Chloroacetone and Thiazole Product During Column Chromatography
You've attempted purification by column chromatography, but the chloroacetone is eluting with or very close to your product.
Underlying Cause: The polarity of your thiazole derivative may be too similar to that of chloroacetone, leading to poor separation with standard solvent systems.
Solutions & Protocols:
1. Optimization of the Mobile Phase:
-
Principle: The key to successful chromatographic separation is finding a solvent system that maximizes the difference in affinity of the compounds for the stationary phase.
-
Troubleshooting Steps:
-
Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with a range of solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone.[7]
-
Alternative Solvent Systems: If hexane/ethyl acetate systems fail, explore other solvent combinations. For example, dichloromethane/methanol or toluene/ethyl acetate can offer different selectivity.
-
Solvent Polarity Table for Guidance:
-
| Solvent | Polarity Index |
| Hexane | 0.1 |
| Toluene | 2.4 |
| Dichloromethane | 3.1 |
| Diethyl Ether | 2.8 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Methanol | 5.1 |
2. Adjusting the Stationary Phase:
-
Principle: If changing the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica gel (acidic) and may resolve the co-elution issue.
Issue 3: Difficulty in Obtaining Crystalline Product for Recrystallization
Your thiazole product is an oil or a waxy solid, making recrystallization challenging, and it's still contaminated with chloroacetone.
Underlying Cause: The physical properties of your target molecule may not be conducive to crystallization, or the presence of impurities is inhibiting crystal lattice formation.
Solutions & Protocols:
1. Recrystallization from a Solvent/Anti-Solvent System:
-
Principle: This technique involves dissolving the impure compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (an anti-solvent) in which the desired compound has low solubility, inducing crystallization.
-
Step-by-Step Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is freely soluble (e.g., ethanol, isopropanol).
-
While the solution is still hot, slowly add a solvent in which your product is insoluble (e.g., water, hexane) until the solution becomes slightly turbid.
-
Allow the mixture to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.
-
Collect the crystals by filtration and wash with a small amount of the cold anti-solvent.
-
Data Summary Table: Physical Properties of Chloroacetone and a Model Thiazole Product
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water |
| Chloroacetone | 92.52[6] | 119[6] | -44.5[6] | 10 g/100 mL at 20°C[6] |
| 2-Methyl-4-phenylthiazole | 175.25 | 284[8] | 70-72 | Insoluble |
This data highlights the significant differences in boiling and melting points, which can be exploited for purification.
Visualizing the Workflow
Diagram 1: Hantzsch Thiazole Synthesis & Initial Workup
Caption: Overview of the Hantzsch thiazole synthesis and initial workup steps.
Diagram 2: Purification Strategy Decision Tree
Caption: Decision tree for selecting the appropriate purification method.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN101255102A - Method for preparing monochloroacetone.
-
Sciencemadness.org. (2013, April 10). Separating chloroacetone from water. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6571, Chloroacetone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). US4251467A - Continuous preparation of chloroacetone.
-
Wikipedia. (n.d.). Chloroacetone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
-
Molecules. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 584377, 2-Methyl-4-phenyl-1,3-thiazole. Retrieved from [Link]
-
PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]
-
PubMed Central. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Retrieved from [Link]
-
ACS Publications. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]
-
ILO-WHO International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0760 - CHLOROACETONE. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]
-
ResearchGate. (2021, February 2). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
National Institutes of Health. (2021, January 8). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. Retrieved from [Link]
-
YouTube. (2021, August 24). More Challenging Alpha Carbon Rxn and Synthesis Practice (Worksheet Solutions Walkthrough). Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
designer-drug.com. (n.d.). Preparation of Chloroacetone and Bromoacetone. Retrieved from [Link]
-
YouTube. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). CHLOROACETONE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96129, 2-Amino-4-phenyl-5-methylthiazole. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-acetyl-4-methyl thiazole. Retrieved from [Link]
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]
-
PubMed Central. (n.d.). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Retrieved from [Link]
Sources
- 1. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICSC 0760 - CHLOROACETONE [chemicalsafety.ilo.org]
- 3. mdpi.com [mdpi.com]
- 4. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 7. researchgate.net [researchgate.net]
- 8. 2-METHYL-4-PHENYL-THIAZOLE | 1826-16-0 [chemicalbook.com]
Technical Support Center: Stability of 2-Benzyl-4-methylthiazole Under Acidic Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Benzyl-4-methylthiazole. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this compound in their experimental workflows. Understanding the stability profile of your molecule, particularly under acidic conditions, is paramount for ensuring data integrity, reproducibility, and the overall success of your research. This guide provides in-depth answers to common questions, troubleshooting strategies for issues you may encounter, and validated protocols to proactively manage compound stability.
Section 1: Fundamental Chemical Principles (FAQs)
This section addresses the foundational chemistry governing the behavior of this compound in acidic environments.
Q1: What is the initial chemical event when this compound is introduced into an acidic solution?
Answer: The primary and most immediate event is the protonation of the thiazole ring's nitrogen atom. Thiazoles are weakly basic compounds; the conjugate acid of a typical thiazole has a pKa of approximately 2.5.[1] This means that in any solution with a pH significantly below 2.5, the molecule will exist predominantly as its protonated form, a thiazolium cation .
The equilibrium between the neutral base and the protonated cation is fundamental to its behavior. This protonation is generally a reversible process, but the formation of the thiazolium ion significantly alters the electronic properties and reactivity of the molecule.
Caption: Protonation equilibrium of this compound in acid.
Q2: How does the formation of a thiazolium cation impact the molecule's stability and reactivity?
Answer: The formation of the thiazolium cation is a critical event that "activates" the molecule, making it more susceptible to degradation. Here's the causality:
-
Increased Electrophilicity: The positive charge on the nitrogen atom withdraws electron density from the entire ring system, making the carbon atoms, particularly the C2 carbon (the one bearing the benzyl group), more electrophilic and thus more vulnerable to nucleophilic attack.
-
Enhanced Acidity of C2-H: While not directly applicable to 2-substituted thiazoles like ours, in general, the proton at the C2 position becomes significantly more acidic in the thiazolium form.[2] This principle highlights the electron-deficient nature of the C2 position.
-
Susceptibility to Hydrolysis: The increased electrophilicity of the ring makes it a target for weak nucleophiles, including water. This can initiate a hydrolytic degradation cascade, which is often the primary pathway for compound loss in acidic aqueous media. The rate-limiting step in the hydrolysis of thiazolium ions is typically the breakdown of a tetrahedral addition intermediate formed by the attack of water.[3]
Q3: What are the most likely degradation pathways for this compound in acid?
Answer: Based on the chemistry of thiazolium salts, the most probable degradation pathway is acid-catalyzed hydrolysis . This process involves the nucleophilic attack of water on the C2 carbon of the protonated thiazolium ring, leading to ring opening.
A secondary, though less common pathway under moderately acidic conditions, could involve the cleavage of the benzyl group . While the C-C bond is generally robust, very strong acids and elevated temperatures can potentially promote cleavage of benzylic groups.[4][5] However, hydrolysis of the thiazole ring itself is the more anticipated reaction.
Caption: Simplified pathway for acid-catalyzed hydrolysis of the thiazolium ion.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Inconsistent Bioassay Results or a Progressive Loss of Compound Potency.
-
Question: My experimental results are not reproducible. When I repeat an assay, the IC₅₀ value increases, suggesting the compound is losing its activity in my acidic assay buffer. What is happening?
-
Answer: This is a classic sign of compound instability and degradation in your experimental medium. The acidic buffer is likely protonating your this compound, making it susceptible to hydrolysis over the time course of your experiment. The newly formed degradation products are unlikely to have the same biological activity, leading to an apparent loss of potency.
Troubleshooting & Validation Steps:
-
pH Monitoring: Confirm the pH of your final assay buffer after the addition of your compound stock solution (which is likely in an organic solvent like DMSO). The final pH may differ from your starting buffer.
-
Time-Course Stability Study: Prepare your compound in the final assay buffer. At various time points (e.g., 0, 1, 2, 4, 24 hours), inject an aliquot into an HPLC or LC-MS system. A decrease in the peak area of the parent compound over time is direct evidence of degradation.
-
Temperature Control: Perform all experiments at the lowest practical temperature. Higher temperatures significantly accelerate hydrolysis rates.[6] If possible, run assays on a cold plate.
-
Minimize Incubation Time: Redesign your experimental protocol to minimize the time the compound spends in the acidic aqueous environment before the final reading.
-
Issue 2: Emergence of New, Unidentified Peaks in HPLC or LC-MS Analysis.
-
Question: I am analyzing my compound, which was pure initially. After storing it in a solution containing 0.1% formic acid for 24 hours, I see several new peaks in the chromatogram. What are these?
-
Answer: The appearance of new peaks is a strong indicator of chemical degradation.[6] The acidic conditions have likely caused the this compound to break down into multiple products. The challenge is to identify the cause and prevent it.
Troubleshooting & Validation Steps:
-
Execute a Forced Degradation Study: This is the definitive way to understand your molecule's liabilities. It involves intentionally stressing the compound under various conditions to generate and identify potential degradation products. (See Protocol 1 below).
-
Analyze with Mass Spectrometry (LC-MS): The mass-to-charge ratio (m/z) of the new peaks will provide crucial clues about their identity. Look for masses corresponding to potential hydrolysis products.
-
Solvent and Reagent Purity: Ensure your solvents are of high purity and free from contaminants. Thiazoles can be sensitive to oxidation, so using fresh, peroxide-free solvents is recommended.[6]
-
Photostability Check: Some heterocyclic compounds are sensitive to light.[7] As part of your forced degradation study, expose a solution to light (both UV and visible) and compare it to a dark control to see if photodegradation is occurring.[6]
-
Section 3: Experimental Protocols & Best Practices
Adhering to validated protocols is the best way to ensure the stability and integrity of your compound.
Protocol 1: Forced Degradation Study Workflow
This protocol is a self-validating system to authoritatively determine the stability profile of this compound.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Set Up Stress Conditions: In separate, clearly labeled amber vials (to protect from light), add an aliquot of the stock solution to the following stress agents to achieve a final compound concentration of ~50 µg/mL:
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl)
-
Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH)
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂)
-
Thermal Stress: Deionized water (control), heated to 60°C.
-
Photolytic Stress: Deionized water, exposed to direct UV/visible light.
-
Control: Deionized water, wrapped in foil at room temperature.
-
-
Incubation: Incubate all vials for a set period (e.g., 24 or 48 hours).
-
Neutralization & Analysis:
-
At the designated time point, take an aliquot from each vial.
-
Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples with the mobile phase to an appropriate concentration for analysis.
-
-
HPLC/LC-MS Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., a gradient method with a C18 column and a PDA detector).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and analyze the mass spectra of any new peaks to propose degradation pathways.
Caption: Workflow for a forced degradation study.
Protocol 2: Best Practices for Solution Preparation and Storage
-
Solvents: Always use HPLC-grade or higher purity solvents. For long-term storage, prepare stock solutions in anhydrous, aprotic solvents like DMSO or DMF and store at -20°C or -80°C.
-
Buffers: When preparing acidic aqueous solutions for assays, make the buffer fresh. Avoid storing the compound in acidic aqueous media for extended periods. If possible, add the compound to the buffer immediately before starting the experiment.
-
pH Adjustment: If pH adjustment is necessary, use dilute acids (e.g., 0.1 M HCl or formic acid) and add them dropwise while monitoring with a calibrated pH meter.
-
Container Choice: Use amber glass vials or tubes to protect solutions from light. Avoid reactive plastics.
Section 4: Data Summary Table
This table summarizes the key factors influencing the stability of this compound.
| Factor | Impact on Stability | Causality & Experimental Insight | Recommended Action |
| Low pH (pH < 4) | High Risk | Protonation to the thiazolium cation significantly increases susceptibility to nucleophilic attack by water, leading to hydrolytic ring cleavage.[1][3] | Avoid prolonged storage in acidic aqueous solutions. If required, run experiments quickly and at low temperatures. Perform a time-course stability check. |
| High Temperature | High Risk | Accelerates the rate of all chemical reactions, including hydrolysis and other degradation pathways.[6] | Maintain samples at low temperatures (e.g., 4°C) during experiments. Store stock solutions at -20°C or -80°C. |
| Light Exposure | Moderate Risk | Aromatic and heterocyclic compounds can be susceptible to photodegradation, leading to the formation of photoisomers or degradation products.[6][7] | Store all solutions in amber vials and protect from direct light. Run a photostability test as part of forced degradation. |
| Oxidizing Agents | Moderate Risk | The sulfur and nitrogen atoms in the thiazole ring can be potential sites for oxidation, which would destroy the aromatic system.[1][6] | Use high-purity, fresh solvents. Avoid sources of peroxides or other reactive oxygen species. |
References
-
Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. (n.d.). National Center for Biotechnology Information. [Link]
-
Thiazole. (n.d.). Wikipedia. [Link]
-
Czarnik, A. W., et al. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. ResearchGate. [Link]
-
de Oliveira, L. F., et al. (2021). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. National Center for Biotechnology Information. [Link]
-
Novotna, K., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. National Center for Biotechnology Information. [Link]
-
Aruzzoli, B., et al. (2022). Thiazolium Salts as Chalcogen Bond Donors. ACS Publications. [Link]
-
Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal: Benzyl Ethers. (n.d.). Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts: 10.4: Reactions of Ethers- Acidic Cleavage. (2023). Chemistry LibreTexts. [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed. [Link]
-
Mechanism of hydrolysis of a thiazolium ion: General acid-base catalysis of the breakdown of the tetrahedral addition intermediate. (1992). Johns Hopkins University. [Link]
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hygroscopic Precursors in Thiazole Synthesis
This guide serves as a specialized technical support resource for researchers encountering stability and yield issues in thiazole synthesis due to moisture sensitivity.
Status: Active
Operator: Senior Application Scientist
Topic: Handling Moisture-Sensitive Reagents (Thioamides,
Introduction: The "Invisible" Stoichiometric Thief
In Hantzsch thiazole synthesis, water is not just a solvent contaminant; it is a stoichiometric thief. Many thioamide and thiourea precursors are hygroscopic. When these reagents absorb atmospheric moisture, two critical failures occur:[1]
-
Stoichiometric Imbalance: Weighing a "wet" precursor means you are under-loading the nucleophile, leaving unreacted
-haloketone (often a lachrymator) in the crude mixture. -
Thermodynamic Inhibition: The final step of the Hantzsch mechanism is a dehydration. Excess water in the system creates an unfavorable equilibrium, stalling the reaction at the hydroxy-thiazoline intermediate.
Part 1: The "Dry Chain" Protocol (Pre-Synthesis)
Standard Operating Procedure (SOP-01)
To ensure reproducibility, you must treat the handling of precursors as a "Dry Chain"—a continuous system where moisture is excluded from storage to solubilization.
1. Storage & Weighing
-
The Desiccator Trap: Never store hygroscopic thioamides (e.g., thioacetamide, substituted thioureas) in standard cabinets.[1] Use a vacuum desiccator with active phosphorus pentoxide (
) or indicating Drierite.[1] -
The "Speed-Weigh" Technique:
-
Do not use weighing paper. Hygroscopic solids stick to paper, and the high surface area accelerates moisture absorption.
-
Use a tared, dry glass vial with a septum cap.
-
Protocol: Flush the vial with
Quickly add solid Cap immediately Weigh.
-
2. Solvent Preparation (The Critical Variable)
Thiazole synthesis is often performed in ethanol or methanol. These solvents are notorious for absorbing atmospheric water.
-
Requirement: Solvents must be dried to <50 ppm water content.
-
Method: Store over activated 3Å Molecular Sieves (20% m/v) for at least 24 hours before use.
-
Verification: If available, check with Karl Fischer titration. If not, use the "clumping test" with anhydrous
(if it clumps immediately upon addition, the solvent is too wet).
Part 2: Experimental Workflow & Mechanism
The following diagram illustrates the critical control points where moisture impacts the Hantzsch Thiazole Synthesis.
Caption: Critical Control Points in Hantzsch Synthesis. Red arrows indicate moisture failure modes.
Part 3: Troubleshooting Guide (FAQ)
Ticket #101: "My yield is consistently lower than reported (e.g., 40% vs. 85%)."
-
Diagnosis: Likely stoichiometric error due to "wet" thioamide.
-
The Science: If your thioamide is 10% water by weight, you are adding 0.9 equivalents of nucleophile against 1.0 equivalent of electrophile (
-haloketone).[1] The unreacted haloketone degrades during workup, lowering yield and complicating purification. -
Solution:
-
Dry your precursor in a vacuum oven at 40°C overnight before weighing.
-
Alternatively, use a 1.2 equivalent excess of the thioamide to account for potential hydration.
-
Ticket #102: "The reaction mixture turned into a sticky, polymeric gum."
-
Diagnosis: Polymerization of the
-haloketone. -
The Science:
-Haloketones are electrophilic and prone to self-condensation (aldol-type reactions) in the presence of moisture and trace base. If the thioamide cyclization is slow (due to water inhibiting dehydration), the haloketone has time to polymerize. -
Solution:
-
Ensure the reaction is run under an inert atmosphere (Nitrogen/Argon balloon).[2]
-
Add the
-haloketone slowly (dropwise) to the thioamide solution, rather than dumping it all in at once. This keeps the concentration of free haloketone low.
-
Ticket #103: "I see a side-product that looks like an oxazole." [1]
-
Diagnosis: Hydrolysis of the thioamide to an amide.
-
The Science: In the presence of water and heat, thioamides (
) can hydrolyze to amides ( ).[1] These amides react with -haloketones to form oxazoles instead of thiazoles.[1] -
Solution:
-
Strictly exclude water.[2]
-
Lower the reaction temperature. If refluxing in ethanol (78°C), try stirring at room temperature for a longer duration (24-48h).
-
Part 4: Quantitative Data & Reagent Stability
Table 1: Stability Profile of Common Thiazole Precursors
| Precursor Class | Hygroscopicity | Moisture Consequence | Handling Recommendation |
| Thiourea | Low to Moderate | Lowers effective mass; slows kinetics.[1] | Store in desiccator.[2] Dry at 60°C if clumped. |
| Thioacetamide | High | Hydrolyzes to acetamide (oxazole impurity).[1] | Glovebox or rapid transfer. Use fresh bottle. |
| Low | Lachrymator; hydrolyzes to | Store in freezer (-20°C). Check color (yellow = degraded).[1] | |
| Subst. Phenylthioamides | Moderate | Sticky solids; difficult to weigh accurately. | Dissolve in dry solvent & dry with |
Part 5: Advanced Protocol - The "Scavenger" Method
For extremely sensitive substrates or when dry solvents are unavailable.
If you cannot guarantee anhydrous conditions, use a chemical water scavenger in situ.
-
Setup: Standard round-bottom flask with condenser.
-
Additive: Add Triethyl orthoformate (TEOF) (1.0 mL per 10 mmol reaction).
-
Mechanism: TEOF reacts irreversibly with water to form ethanol and ethyl formate, chemically drying the reaction mixture as it proceeds.
- [1]
-
Benefit: This drives the equilibrium toward the thiazole (dehydration) and prevents hydrolysis of the thioamide.
References
-
Hantzsch Thiazole Synthesis Mechanism & Protocols
-
Drying Organic Solvents
-
Thioamide Hydrolysis Kinetics
-
Journal of the Chemical Society, Perkin Transactions 2. "The kinetics and mechanism of thioamide hydrolysis." Available at: [Link]
-
- Handling of -Haloketones
Sources
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 2-Benzyl-4-methylthiazole
Executive Summary
In the synthesis of thiazole-based pharmacophores—such as analogs of Ritonavir or various fungicidal agents—structural validation is critical.[1] The primary challenge in synthesizing 2-Benzyl-4-methylthiazole (Target) via the Hantzsch condensation is distinguishing it from its regioisomer, 4-Benzyl-2-methylthiazole (Alternative).[1]
While Mass Spectrometry (MS) confirms the molecular weight (
Structural Context & Synthesis Logic[1]
The 1,3-thiazole ring possesses a specific electronic bias.[1] The C2 position, flanked by both Sulfur and Nitrogen, is the most electron-deficient (deshielded) carbon.[1] Consequently, substituents at C2 exhibit distinct downfield shifts compared to those at C4 or C5.[1]
Hantzsch Synthesis Pathway
The target is typically synthesized by condensing 2-Phenylthioacetamide with Chloroacetone .[1] However, reagent impurities or alternative condensation pathways can yield the regioisomer.[1]
Figure 1: Reaction pathway showing the origin of potential regioisomers in thiazole synthesis.
Experimental Protocol
To ensure reproducibility and spectral resolution, the following protocol is mandatory.
Materials & Methods[1][2][3][4][5][6][7][8][9]
-
Instrument: 400 MHz or 600 MHz NMR Spectrometer (e.g., Bruker Avance).
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as internal standard.[1] -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Step-by-Step Workflow
-
Sample Preparation: Dissolve the crude or purified oil in
. Ensure the solution is clear; filter through a cotton plug if turbidity persists to prevent line broadening.[1] -
Acquisition Parameters:
-
Processing: Apply an exponential window function (LB = 0.3 Hz) prior to Fourier Transform (FT). Phase correct manually for flat baseline.
-
Referencing: Calibrate the TMS peak to 0.00 ppm or the residual
peak to 7.26 ppm.
Comparative Analysis: Target vs. Alternative
This section objectively compares the target molecule against its most likely confusion point, the regioisomer.[1]
The Diagnostic Logic
The differentiation relies on the Deshielding Effect of the C2 position.[1]
-
Target (2-Benzyl): The benzylic
is at C2 (between S and N).[1] It will be significantly downfield . -
Alternative (2-Methyl): The methyl group is at C2.[1] It will be significantly downfield compared to a C4-methyl.[1]
Comparative Data Table ( )
| Feature | Target: this compound | Alternative: 4-Benzyl-2-methylthiazole | Mechanistic Explanation | |
| Thiazole H-5 | Minimal | H-5 is relatively stable in both isomers; limited diagnostic value.[1] | ||
| Methyl Group | ~0.3 ppm | A C2-Methyl (Alternative) is deshielded by adjacent N and S. A C4-Methyl (Target) is more shielded.[1] | ||
| Benzylic | ~0.3 ppm | A C2-Benzyl (Target) is deshielded by the N-C-S pocket.[1] C4-Benzyl (Alternative) is more shielded.[1] | ||
| Phenyl Ring | None | Too distant from the heterocyclic core to show significant variation.[1] |
Visualizing the Assignment Logic
Figure 2: Logical flow for assigning the regioisomer based on chemical shift values.[1]
Solvent Effects & Validation
If the signals overlap with impurities (e.g., residual reactants), switching solvents provides a secondary validation method.[1]
-
DMSO-
: Expect a slight downfield shift for all protons due to polarity.[1] The Thiazole H-5 often shifts to ~7.0-7.1 ppm.[1] -
Coupling Verification: In high-resolution scans (600 MHz), the Methyl group at C4 (Target) often shows a small allylic coupling (
) to the H-5 proton.[1] The C2-Methyl (Alternative) typically appears as a sharper singlet as it is further from H-5.[1]
Conclusion
To validate this compound, the researcher must look for the "Shielded Methyl / Deshielded Benzyl" combination:
If the Methyl signal appears near 2.7 ppm, the synthesis has likely produced the inverted regioisomer.[1]
References
-
Hantzsch Thiazole Synthesis Mechanisms Source: Organic Chemistry Portal URL:[Link]
-
NMR Data for Thiazole Derivatives (Spectral Database) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL:[1][Link][1]
-
Regioselectivity in Heterocycle Synthesis Source: Journal of Heterocyclic Chemistry (via Wiley Online Library) URL:[1][Link][1]
-
General 1H NMR Chemical Shifts of Heterocycles Source: University of Wisconsin-Madison (Reich Collection) URL:[1][Link][1]
Sources
A Comparative Guide to the GC-MS Fragmentation Pattern of 2-Benzyl-4-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thiazoles and the Importance of Structural Elucidation
Thiazole moieties are a cornerstone in medicinal chemistry and drug development, appearing in a wide array of pharmacologically active compounds, including antimicrobials, anticancer agents, and anti-inflammatory drugs. The biological activity of these molecules is intrinsically linked to their structure. Therefore, the unambiguous identification and structural elucidation of novel thiazole derivatives are critical steps in the drug discovery pipeline. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, providing both retention time information for separation and a fragmentation pattern that serves as a molecular fingerprint. Understanding the fragmentation pathways of these molecules is paramount for accurate identification and characterization.
Experimental Protocol: GC-MS Analysis of Thiazole Derivatives
The following protocol outlines a general methodology for the GC-MS analysis of 2-Benzyl-4-methylthiazole and its analogs. This protocol is designed to be a robust starting point and may require optimization based on the specific instrumentation and analytical goals.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)
GC Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-500
Sample Preparation:
Samples should be dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
Experimental Workflow Diagram
Caption: A generalized workflow for the GC-MS analysis of thiazole derivatives.
Predicted GC-MS Fragmentation Pattern of this compound
The structure of this compound contains two key features that will dictate its fragmentation pattern under electron ionization: the benzyl group and the 4-methylthiazole core. The molecular ion (M+) is expected to be observed at m/z 189.
The most prominent fragmentation pathway for compounds containing a benzyl group is the cleavage of the benzylic bond. This results in the formation of a highly stable tropylium ion at m/z 91.
Proposed Fragmentation Pathway of this compound
Sources
Vibrational Spectroscopy Guide: Thiazole Ring Characterization
Executive Summary: The Thiazole Challenge in Drug Discovery
The thiazole ring is a pharmacophore cornerstone, present in essential therapeutics ranging from antiretrovirals (Ritonavir) to antineoplastics (Epothilones). However, its vibrational characterization presents a unique challenge: the ring’s aromaticity delocalizes electron density, causing characteristic "double bond" peaks to shift and merge, often mimicking structurally similar heterocycles like oxazole, imidazole, or thiophene.
This guide moves beyond generic frequency tables. It provides a mechanistic breakdown of the thiazole vibrational signature, a comparative analysis against interfering moieties, and a self-validating experimental protocol designed to confirm the ring's integrity during synthesis or formulation.
Technical Deep Dive: The Thiazole Vibrational Signature
The infrared spectrum of a thiazole ring is defined by the interplay between the heavy sulfur atom and the electronegative nitrogen. Unlike simple alkenes or imines, the thiazole ring modes are coupled.
Primary Diagnostic Bands (The "Fingerprint")
| Vibrational Mode | Frequency Range ( | Intensity | Mechanistic Insight |
| 1640 – 1600 | Medium/Strong | The Primary Marker. Lower than acyclic imines (1690–1640 | |
| 1550 – 1470 | Variable | Coupled with C-N vibrations. Sensitive to substitution at the C5 position. | |
| Ring Breathing | 1090 – 1030 | Strong/Sharp | The Confirmation Marker. A symmetric expansion/contraction of the ring. Highly diagnostic for 5-membered heterocycles. |
| 700 – 600 | Weak/Medium | The Sulfur Signature. Significantly lower than C-O or C-N due to the large mass of Sulfur. Often obscured in the fingerprint region. |
The "Aromatic Dilution" Effect
Researchers often mistakenly look for a distinct C=N peak at 1660
Comparative Analysis: Thiazole vs. Iso-structural Heterocycles
Distinguishing thiazole from its analogs requires analyzing the shift in frequency caused by the heteroatom's mass and electronegativity.
Comparative Frequency Table[1]
| Feature | Thiazole (S, N) | Oxazole (O, N) | Imidazole (N, NH) | Thiophene (S) |
| 1640 – 1600 | 1680 – 1650 | 1660 – 1600 | Absent | |
| Ring Breathing | ~1040 | ~1080 | ~1060 | ~835 |
| Heteroatom Stretch | ||||
| Key Differentiator | Low freq C-S + C=N | High freq C=N + Strong C-O | Broad N-H (3200-2600) | No C=N, Simple spectrum |
Mechanistic Logic for Differentiation
-
Oxazole Shift: Oxygen is lighter and more electronegative than sulfur. This stiffens the ring bonds and reduces the reduced mass of the oscillator, shifting
and ring breathing modes to higher wavenumbers (+20-40 ) compared to thiazole. -
Imidazole Confusion: Imidazole is the closest mimic. The key differentiator is the N-H stretch .[1] Unless N-substituted, imidazole shows a broad, hydrogen-bonded band at 3200–2600
. Thiazole (lacking N-H) shows a clean baseline in this region.
Experimental Protocol: Self-Validating Analysis
Sample Preparation Strategy
-
Preferred Method: ATR (Attenuated Total Reflectance) with a Diamond crystal.
-
Why? Thiazole derivatives, especially salts (e.g., thiazolium halides), are often hygroscopic. KBr pellets can absorb atmospheric water, creating broad O-H bands that obscure the critical C=N region (1640
). ATR minimizes environmental exposure.
-
-
Alternative: Nujol Mull.
-
Why? If the sample is a volatile oil (common for simple alkyl-thiazoles), Nujol prevents evaporation during scanning.
-
Step-by-Step Validation Workflow
-
Baseline Check (4000–2500
):-
Confirm absence of broad O-H/N-H bands (unless the molecule has -OH/-NH2 substituents). A clean baseline confirms the ring nitrogen is tertiary (thiazole-like).
-
-
The "Doublet" Hunt (1650–1450
):-
Identify the
band around 1630 . -
Look for the supporting
band around 1500 .[2] -
Validation: If only one band is present, it may be a thiophene or furan derivative.
-
-
The Sulfur Confirmation (700–600
):-
Check for a medium-intensity band in the low-frequency region.
-
Validation: Absence of this band suggests an Oxazole (which would show a strong C-O band >1000
).
-
Visualization of Logic & Workflow
Diagram: Heterocycle Identification Logic Flow
This decision tree guides the researcher through the spectral data to confirm the thiazole ring.
Caption: Logical decision tree for distinguishing thiazole from common structural analogs using FTIR marker bands.
Diagram: Vibrational Mode Assignment
Visualizing the atomic motions helps understand why the peaks appear where they do.
Caption: Breakdown of the four primary vibrational modes contributing to the thiazole FTIR signature.
References
-
Rao, C. N. R., & Venkataraghavan, R. (1964). Contribution to the Infrared Spectra of Five-Membered N- and N,S-Heterocyclic Compounds. Canadian Journal of Chemistry.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard Reference for General Tables).
-
National Institute of Standards and Technology (NIST). Thiazole Gas Phase IR Spectrum. NIST Chemistry WebBook.
- Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
-
Katritzky, A. R. (1959). Infrared Spectra of Heteroaromatic Compounds. Quarterly Reviews, Chemical Society.
Sources
Flavor Profile Comparison: 2-Benzyl vs. 2-Isobutyl-4-methylthiazole
This guide provides an objective, technical comparison between 2-Isobutyl-4-methylthiazole (a widely used high-impact flavorant) and 2-Benzyl-4-methylthiazole (a structural analog with significantly different physicochemical and sensory properties).
The comparison focuses on the Structure-Activity Relationship (SAR) that dictates why one is a volatile "top note" and the other is a lipophilic "base note" or bioactive intermediate.
Executive Summary
-
2-Isobutyl-4-methylthiazole (CAS 61323-24-8): A high-impact "green" flavor molecule essential for tomato, tropical fruit, and savory profiles. It is highly volatile, possessing a low odor detection threshold (ppb range).
-
This compound: A heavier, lipophilic analog. Due to the steric bulk and aromaticity of the benzyl group, it lacks the sharp volatility of the isobutyl analog. It functions primarily as a pharmaceutical intermediate or a potential "modifier/fixative" with a muted, heavier sensory profile (likely phenolic, rubbery, or weak savory) rather than a fresh green note.
Physicochemical & Structural Analysis
The drastic difference in sensory performance stems from the substitution at the C-2 position of the thiazole ring.
| Feature | 2-Isobutyl-4-methylthiazole | This compound |
| Structure | Thiazole ring + Isobutyl group (Alkyl) | Thiazole ring + Benzyl group (Aromatic) |
| Molecular Weight | ~155.26 g/mol | ~189.28 g/mol |
| LogP (Hydrophobicity) | ~3.0 (Moderate) | ~4.2 (High) |
| Vapor Pressure | High (Volatile Top/Heart Note) | Low (Non-volatile Base Note) |
| Boiling Point | ~189°C | >260°C (Estimated) |
| Odor Character | Green, Tomato Leaf, Earthy, Nutty | Weak, Phenolic, Faint Savory, Rubbery |
| Primary Utility | Flavoring (Tomato, Fruit, Savory) | Pharma Intermediate / Masking Agent |
Mechanistic Insight: The "Green" vs. "Heavy" Shift
The isobutyl group is flexible and aliphatic, allowing the molecule to fit into "green" and "vegetable" olfactory receptors (ORs) while maintaining high volatility.
The benzyl group adds significant molecular weight and rigidity. The aromatic ring increases
Sensory Profile & Applications
A. 2-Isobutyl-4-methylthiazole (The "Tomato" Standard)
-
Sensory Descriptors: Freshly cut tomato stem, green bell pepper, earthy, metallic, nutty (at high dilution).
-
Odor Threshold: Extremely low (2-5 ppb in water).
-
Flavor Dilution (FD) Factor: High (survives extensive dilution).
-
Application:
-
Food: Essential for ketchup, salsa, and tomato soups.
-
Beverage: Adds "freshness" to bloody mary mixes or tropical fruit blends (passion fruit/peach).
-
B. This compound (The Structural Analog)
-
Sensory Descriptors (Predicted/Observed): Due to lower volatility, it does not display the "pop" of the isobutyl analog. Its profile is likely faint, slightly roasted, phenolic, or chemically sweet/rubbery .
-
Application:
-
Pharma: Primarily used as a scaffold for drug development (e.g., adenosine receptor antagonists, anti-tubercular agents) rather than a primary flavorant.
-
Potential Flavor Use: Could theoretically act as a fixative or bitterness masker due to its high LogP (lipophilicity), which allows it to coat taste buds and block receptor sites without contributing a strong intrinsic odor.
-
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates how the structural substitution dictates the sensory pathway.
Caption: SAR logic flow demonstrating how the isobutyl vs. benzyl substitution diverges the compound's fate from a high-impact flavor to a functional intermediate.
Experimental Protocol: Comparative GC-O Analysis
To objectively compare these two compounds in a laboratory setting, a Gas Chromatography-Olfactometry (GC-O) protocol is required. This separates the compounds and allows a human assessor to sniff them in real-time as they elute.
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) with GC-O
Objective: Determine the odor character and relative intensity (FD Factor) of both compounds.
Materials:
-
Analytes: 2-Isobutyl-4-methylthiazole (Std A) and this compound (Std B).
-
Matrix: 10% Ethanol/Water solution (model base).
-
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – ideal for volatiles and semi-volatiles.
Workflow:
-
Sample Prep: Dissolve 10 ppm of each compound in the matrix in a 20mL headspace vial. Equilibrate at 50°C for 30 mins.
-
Extraction: Expose SPME fiber to headspace for 30 mins at 50°C.
-
Desorption: Inject into GC inlet (250°C) for 3 mins (splitless mode).
-
Separation:
-
Column: DB-Wax (Polar) or DB-5 (Non-polar).
-
Gradient: 40°C (2 min hold)
5°C/min 240°C.
-
-
Detection (Split 1:1):
-
Path A (MS): Mass Spectrometer for chemical ID.
-
Path B (Sniff Port): Olfactory detection port with humidified air.
-
-
Data Recording:
-
Assessor records Start Time , End Time , Descriptor (e.g., "Green", "Rubber"), and Intensity (0-10 scale).
-
Self-Validating Logic:
-
Validation: If the Benzyl analog does not appear at the sniff port but appears on the MS, it confirms the "Low Volatility/High Threshold" hypothesis.
-
Control: The Isobutyl analog must trigger a strong "Tomato/Green" signal at the expected retention time to validate the system's sensitivity.
Visualization: GC-O Evaluation Workflow
Caption: Workflow for correlating chemical presence with sensory impact using GC-O.
References
-
The Good Scents Company. (n.d.). 2-Isobutyl-4-methylthiazole Flavor Profile and Data. Retrieved from [Link]
-
PubChem. (2025).[1][2][3] Compound Summary: 2-Isobutyl-4-methylthiazole (CAS 61323-24-8).[4] National Library of Medicine. Retrieved from [Link]
-
Perfumer & Flavorist. (2016). Flavor Bites: Two Thiazoles (Isobutyl vs Isopropyl). Retrieved from [Link]
-
Mosciano, G. (1992).[5] Organoleptic Characteristics of Flavor Materials. Perfumer & Flavorist, 17(4), 33. (Cited in standard industry databases regarding thiazole sensory properties).[5]
Sources
- 1. 2-Isobutylthiazole | C7H11NS | CID 62725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzothiazole, 2-hydrazinyl-4-methyl- | C8H9N3S | CID 88394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiazole, 4-methyl-2-(2-methylpropyl)- [webbook.nist.gov]
- 5. 2-isobutyl thiazole, 18640-74-9 [thegoodscentscompany.com]
Safety Operating Guide
2-Benzyl-4-methylthiazole: Proper Disposal & Handling Procedures
This guide outlines the technical safety and disposal protocols for 2-Benzyl-4-methylthiazole (CAS 7210-74-4). It is designed for laboratory managers and research scientists requiring immediate, actionable procedures compliant with standard chemical hygiene plans.
Part 1: Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the chemical state. Thiazoles are sulfur-containing heterocycles; their disposal is governed not just by toxicity, but by their combustion byproducts (SOₓ/NOₓ) which require specific incineration capabilities.
| Property | Data / Specification |
| Chemical Name | This compound |
| CAS Number | 7210-74-4 |
| Molecular Formula | C₁₁H₁₁NS |
| Physical State | Viscous liquid or low-melting solid (depending on purity) |
| Odor Profile | High Intensity. Characteristic "nutty/earthy" or sulfurous odor.[1][2] |
| Primary Hazards | Irritant (Skin/Eye), Acute Tox. 4 (Oral). Combustible.[3] |
| Incompatibilities | Strong Oxidizers (Peroxides, Nitrates), Strong Acids. |
| RCRA Status (US) | Not P-listed or U-listed. Regulated by Characteristic if ignitable (D001). |
Part 2: Pre-Disposal Stabilization
CRITICAL SAFETY WARNING: Do not mix this compound with oxidizing agents (e.g., Nitric Acid, Hydrogen Peroxide) in the waste stream. This can lead to an exothermic reaction and the release of toxic sulfur oxide gases.
1. Waste Stream Segregation
-
Classification: Non-Halogenated Organic Solvent (High Sulfur Content).
-
Note: Even though it contains no halogens (F, Cl, Br, I), do not bulk this with standard "clean" organic solvents (like Acetone/Ethanol) if your facility recycles solvents. The sulfur content will poison recycling catalysts.
-
Container: High-density polyethylene (HDPE) or Amber Glass. Avoid metal cans if the material has degraded/acidified.
2. Odor Control (The "Thiazole Factor")
Thiazoles possess low odor thresholds. Improper sealing will contaminate the lab atmosphere.
-
Protocol: Double-bag solid waste (gloves/wipes) in sealed Ziploc-style bags before placing in the solid waste drum.
-
Liquid Waste: Ensure the carboy cap has a functional gasket. If the odor persists, wrap Parafilm around the cap junction.
Part 3: Disposal Workflow
The following decision matrix dictates the handling of the material based on its physical state and concentration.
Figure 1: Decision matrix for segregating this compound waste streams.
Detailed Protocols
Scenario A: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Check pH: Ensure the solution is neutral (pH 6-8). If acidic, neutralize carefully with Sodium Bicarbonate (NaHCO₃) before adding to the waste carboy to prevent gas evolution.
-
Solvent Compatibility: Compatible with Acetone, Methanol, Ethyl Acetate, and Dichloromethane waste streams.
-
Labeling: Mark the tag with "Organic Waste - Contains Thiazoles/Sulfur."
Scenario B: Solid Waste (Expired Reagent)
-
Do not dissolve solely for disposal purposes unless required by your specific facility rules. Solid incineration is often more cost-effective.
-
Keep in the original container if possible. Tightly cap.
-
Place the container inside a secondary clear plastic bag to contain odors and leaks.
-
Apply a "Hazardous Waste" label directly to the outer bag.
Part 4: Emergency Response (Spills)
Thiazoles are difficult to clean because the odor lingers on surfaces long after the visible liquid is gone.
Figure 2: Spill response workflow prioritizing odor control and oxidation.
Decontamination Solution Logic: Standard soap and water will not remove the odor effectively.
-
Recommended: Use a dilute bleach solution (10% Sodium Hypochlorite) or a specialized surfactant (e.g., Decon 90). The bleach oxidizes the sulfur in the thiazole ring to non-volatile sulfoxides/sulfones, effectively killing the smell.
Part 5: Regulatory Compliance & Documentation
When submitting the waste manifest to your EHS department or external vendor (e.g., Veolia, Clean Harbors), use the following descriptors to ensure compliance.
-
US DOT Description:
-
If pure/flammable: UN1993, Flammable Liquid, n.o.s. (this compound), 3, PG III.
-
If non-flammable mixture: UN3082, Environmentally Hazardous Substance, Liquid, n.o.s., 9, PG III.
-
-
EPA Waste Codes:
-
D001: Only if the waste mixture has a flash point < 60°C (140°F).
-
None: If the material is stable and has a flash point > 60°C, it does not carry a specific federal waste code but remains "Regulated Chemical Waste."
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61808, 2-Isopropyl-4-methylthiazole (Structural Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
-
Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
